molecular formula C13H17NO5 B14013799 (2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid

(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid

Cat. No.: B14013799
M. Wt: 267.28 g/mol
InChI Key: SYKFASMHVYADIW-UHFFFAOYSA-N
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Description

(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and diethyl acetamidomalonate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzylamine and diethyl acetamidomalonate under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form a lactam, which is then hydrolyzed to yield the desired amino acid derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid is unique due to its specific chiral configuration and the presence of a methoxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid

InChI

InChI=1S/C13H17NO5/c1-19-10-4-2-8(3-5-10)6-9(12(15)16)7-11(14)13(17)18/h2-5,9,11H,6-7,14H2,1H3,(H,15,16)(H,17,18)

InChI Key

SYKFASMHVYADIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

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